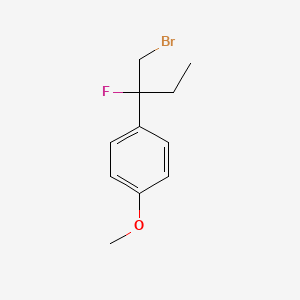

1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene

描述

属性

IUPAC Name |

1-(1-bromo-2-fluorobutan-2-yl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-3-11(13,8-12)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPPANZKVMSRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)(C1=CC=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene, a compound featuring both bromo and fluoro substituents along with a methoxy group on a benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound can be synthesized through various methods, typically involving halogenation and nucleophilic substitution reactions. The presence of the fluorine atom is notable for enhancing the compound's lipophilicity and biological interactions.

Synthesis Overview:

- Starting Materials: 4-Methoxybenzene and 1-bromo-2-fluorobutane.

- Reaction Conditions: Standard nucleophilic substitution conditions with suitable solvents (e.g., DMF or DMSO) and bases (e.g., potassium carbonate).

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromo and fluoro substituents can influence the compound's binding affinity to receptors or enzymes, modulating various physiological pathways.

Potential Therapeutic Applications

Research indicates that compounds like this compound may exhibit:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties: Investigated for their ability to inhibit tumor growth in vitro.

- Neurological Effects: Potential implications in treating CNS disorders due to their ability to cross the blood-brain barrier.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation | |

| CNS Activity | Modulation of neurotransmitter levels |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of similar halogenated compounds. Results indicated that the presence of halogens significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis. The study highlighted the role of the methoxy group in enhancing selectivity towards cancer cells while sparing normal cells.

Research Findings

Recent research has focused on optimizing the synthesis and exploring structure-activity relationships (SAR) for compounds related to this compound. The introduction of various substituents has been shown to affect biological activity significantly.

Key Findings:

- Fluorine Substitution: Enhances metabolic stability and bioavailability.

- Bromine Presence: Contributes to increased lipophilicity, facilitating membrane permeability.

- Methoxy Group: Plays a crucial role in receptor binding affinity.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural features, reactivity, and properties of 1-(1-bromo-2-fluorobutan-2-yl)-4-methoxybenzene and related compounds:

Reactivity and Electronic Effects

- Bromo-Fluoro Aliphatic vs. Vinyl Groups: The target compound’s aliphatic Br/F substituent lacks conjugation, contrasting with 1-(2-bromo-2-fluorovinyl)-4-methoxybenzene (), where the vinyl group allows resonance stabilization. This difference makes the vinyl derivative more reactive in electrophilic additions, while the aliphatic Br in the target compound may favor SN₂ substitutions .

Steric and Chain-Length Effects :

- The trifluorodecane chain in (±)-1-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene () increases hydrophobicity and stability, whereas the shorter butane chain in the target compound may improve solubility in polar solvents .

准备方法

Halogen-Atom Transfer and Nucleophilic Substitution

A general procedure involves the use of tetrabutylammonium tribromide (Bu4NBr3) as a brominating agent combined with base-mediated conditions to convert aromatic carboxylic acids to aryl bromides. For example, 4-methoxybenzoic acid derivatives undergo bromination under inert atmosphere in acetonitrile with potassium phosphate base at elevated temperatures (~100 °C) for extended periods (16 h). The reaction mixture is then quenched with aqueous sodium thiosulfate and sodium carbonate, and the organic phase is extracted, dried, and purified by column chromatography to isolate the brominated product.

Although this method is primarily applied to aromatic bromides, it can be adapted for the synthesis of bromofluorobutyl side chains by subsequent fluorination steps.

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | Bu4NBr3 (1.0–3.0 equiv) |

| Base | K3PO4 or K2HPO4·3H2O (1.0–1.5 equiv) |

| Solvent | Acetonitrile (MeCN), dry |

| Temperature | 100–120 °C |

| Reaction time | 16 hours |

| Work-up | Aqueous Na2S2O3 and Na2CO3 washes |

| Purification | Silica gel column chromatography |

This approach provides good yields of brominated aromatic compounds with high purity, which can then be subjected to fluorination reactions.

Photoredox-Catalyzed Hydrofluoromethylation of Alkenes

A more recent and versatile method involves photoredox catalysis to introduce fluorine and bromine functionalities on alkyl chains attached to aromatic rings. This method uses fac-Ir(ppy)3 as a photocatalyst, nickel or selenium co-catalysts, and reagents such as fluoroiodomethane (CH2FI) and Py-BH3 under blue LED irradiation (456 nm). The reaction proceeds via radical intermediates enabling hydrofluoromethylation of alkenes, which can be designed to yield this compound analogs.

| Component | Amount / Conditions |

|---|---|

| Photocatalyst | fac-Ir(ppy)3 (2 mol%) |

| Co-catalyst | Ni(CF3SO3)2 (5 mol%) or PhSeSePh (10 mol%) |

| Base | K2HPO4·3H2O (1.5 equiv) |

| Alkene substrate | 0.2 mmol scale, dissolved in MeCN |

| Fluorinating agent | CH2FI (2.3–3.5 equiv) |

| Reducing agent | Py-BH3 (4.0 equiv) |

| Additives | 2-isopropylpyridine (20 mol%), H2O (optional) |

| Solvent | Acetonitrile (MeCN) |

| Irradiation | 60 W 456 nm LED lamp, 24 hours to several days |

| Temperature | Room temperature |

| Purification | Column chromatography on silica gel |

This method allows for direct fluorination and bromination of the alkyl side chain with high regioselectivity and functional group tolerance. It is particularly useful for synthesizing fluorinated benzyl derivatives with complex substitution patterns.

Comparative Summary of Preparation Methods

| Aspect | Halogen-Atom Transfer Method | Photoredox Hydrofluoromethylation Method |

|---|---|---|

| Starting materials | Aromatic carboxylic acids | Alkenes with aromatic substituents |

| Key reagents | Bu4NBr3, K3PO4, MeCN | fac-Ir(ppy)3, CH2FI, Py-BH3, MeCN |

| Reaction conditions | Thermal, 100–120 °C, 16 h | Photochemical, 456 nm LED, room temp, 24+ h |

| Functional group tolerance | Moderate | High |

| Product complexity | Primarily aryl bromides | Fluorinated alkyl side chains on aromatics |

| Yield and purity | Good yields (up to ~85%) | Moderate yields (~30–50%), high selectivity |

| Scalability | Conventional batch methods | Also demonstrated in flow chemistry setups |

Detailed Research Findings

The halogen-atom transfer approach has been validated through multiple examples of brominated aromatic compounds bearing methoxy and fluoro substituents, with comprehensive NMR characterization confirming structural integrity.

Photoredox methods have been optimized for hydrofluoromethylation of aromatic alkenes, showing that reaction time, catalyst loading, and reagent stoichiometry critically influence yield and selectivity. Flow chemistry adaptations further enhance scalability and reproducibility.

No direct patent literature specifically describes the preparation of this compound, but related quinazoline and benzazepine derivatives with similar halogenation patterns have been patented, indicating the industrial relevance of such halogenated aromatic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。